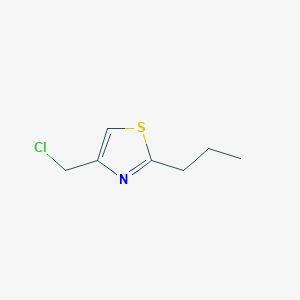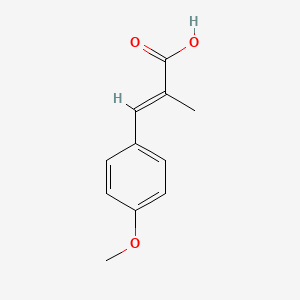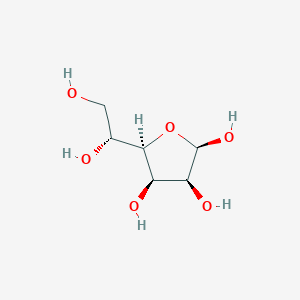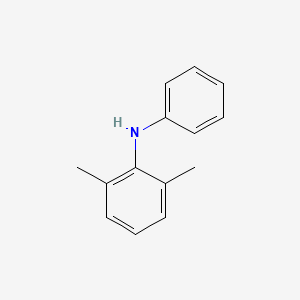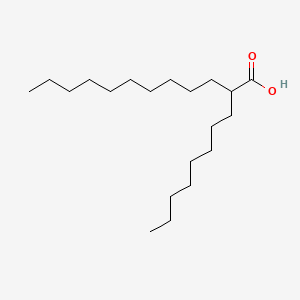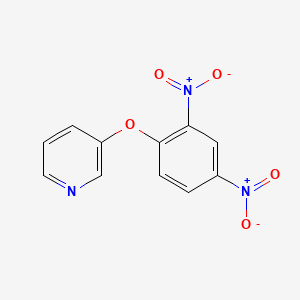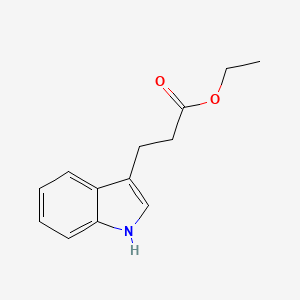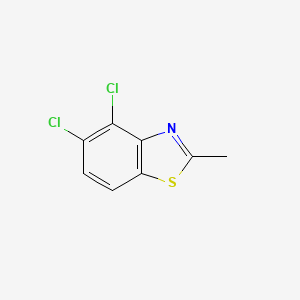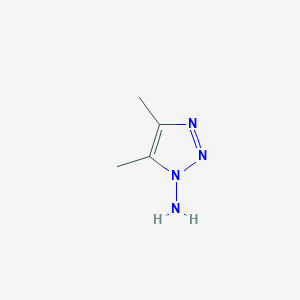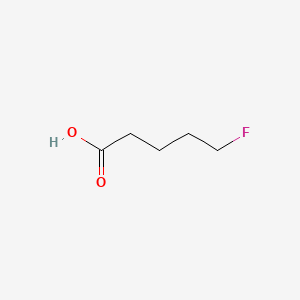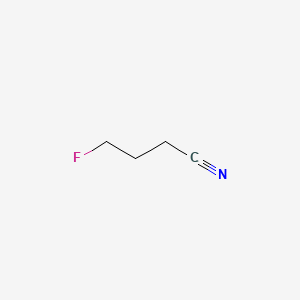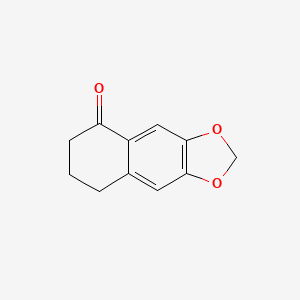
6,7-(Methylenedioxy)-1-tetralone
Übersicht
Beschreibung
6,7-(Methylenedioxy)-1-tetralone is a chemical compound that contains a methylenedioxy functional group. This group consists of two oxygen atoms connected to a methylene bridge (-CH2- unit) and is generally found attached to an aromatic structure . It is structurally related to 6,7-Methylenedioxy-2-aminotetralin (MDAT), a drug developed in the 1990s .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves bromination, sulfuration, and cyclization starting from 1,3-benzodioxole . The process of methylenedioxy bridge-formation is catalyzed by enzymes within the CYP719A family .Molecular Structure Analysis
The molecular structure of this compound involves a methylenedioxy group attached to an aromatic structure . The methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids is a key feature of this compound .Chemical Reactions Analysis
The formation of the methylenedioxy bridge in this compound is a key chemical reaction. This process is catalyzed by enzymes within the CYP719A family . The regioselectivity of this reaction is controlled by specific residues in these enzymes .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
6,7-(Methylenedioxy)-1-tetralone is involved in various synthesis methods for organic compounds. A study by Klix, Cain, and Bhatia (1995) detailed a convenient synthesis method involving Grignard reactions and Friedel-Crafts cyclization (Klix, Cain, & Bhatia, 1995). Ghatak et al. (2003) also developed a synthesis method for oxygenated tetralone analogs, which are important in biological molecule construction (Ghatak, Dorsey, Garner, & Pinney, 2003).
Biological Relevance
This compound is utilized in the synthesis of biologically relevant molecules. For example, it's used in the preparation of dopaminergic agonists, which are significant in studies of neurotransmitter release as shown in the work of Horn et al. (1978) (Horn, Grol, Dijkstra, & Mulder, 1978).
Natural Product Synthesis
The compound is also used in synthesizing analogs of natural products like β-Apopicropodophyllin as indicated in the study by Anjanamurthy and Basavaraju (1999) (Anjanamurthy & Basavaraju, 1999).
Chemical Research
This compound is a key intermediate in various chemical syntheses. Lopes, Yoshida, and Gottlieb (1984) discussed its role in producing aryltetralone and arylindanone neolignans from Virola sebifera (Lopes, Yoshida, & Gottlieb, 1984). Kametani et al. (1973) demonstrated its use in synthesizing heterocyclic compounds (Kametani, Kigasawa, Hiiragi, & Kusama, 1973).
Wirkmechanismus
Target of Action
The primary targets of 6,7-(Methylenedioxy)-1-tetralone are likely to be cytochrome P450 enzymes, specifically the CYP719A subfamily . These enzymes are involved in the formation of methylenedioxy bridges in various biochemical compounds .
Mode of Action
This compound interacts with its targets by participating in the formation of methylenedioxy bridges. This process is catalyzed by the CYP719A enzymes . The methylenedioxy bridge formation is a critical step in the biosynthesis of various compounds, including certain types of alkaloids .
Biochemical Pathways
The compound is involved in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a type of secondary metabolite with clinical application value . The formation of the methylenedioxy bridge on the A or D rings of protoberberine alkaloids is a key step in this pathway .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, with a significant portion being converted to inactive metabolites .
Result of Action
The formation of methylenedioxy bridges by this compound contributes to the biosynthesis of various biologically active compounds. These compounds, such as certain types of alkaloids, can exhibit a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain conditions can impact the isomer profile of compounds involved in similar biosynthetic pathways . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6,7-(Methylenedioxy)-1-tetralone plays a role in various biochemical reactions, primarily due to its methylenedioxy bridge. This compound interacts with several enzymes, proteins, and other biomolecules. One of the key interactions involves cytochrome P450 enzymes, particularly CYP719As, which are known to catalyze the formation of methylenedioxy bridges in benzylisoquinoline alkaloids . These interactions are crucial for the compound’s role in biochemical pathways, influencing its stability and reactivity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interact with calcium channels in skeletal muscle cells, potentially affecting calcium homeostasis and muscle contraction . Additionally, it may influence the formation of protein aggregates, which are associated with neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been observed to interact with cytochrome P450 enzymes, leading to the formation of methylenedioxy bridges . This interaction is crucial for its biochemical activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term effects on cellular function . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can lead to neurotoxicity and other adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic pathways influence the compound’s activity, stability, and potential applications. Understanding these pathways is essential for exploring its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its interactions with biomolecules and its overall biochemical activity
Eigenschaften
IUPAC Name |
7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLWARVWMHHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472133 | |
| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-45-1 | |
| Record name | 7,8-Dihydronaphtho[2,3-d]-1,3-dioxol-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41303-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-2H-naphtho[2,3-d][1,3]dioxol-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

